![molecular formula C9H11BrN2O5 B11831179 1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)
1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. This compound is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. It is incorporated into DNA during the S phase of the cell cycle, replacing thymidine, and can be detected using specific antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Bromo-2’-deoxyuridine can be synthesized through the bromination of 2’-deoxyuridine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water. The reaction is carried out under controlled conditions to ensure selective bromination at the 2’ position .
Industrial Production Methods: Industrial production of 2’-Bromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common in typical laboratory settings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (for hydroxyl substitution) or primary amines (for amine substitution). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include 2’-hydroxy-2’-deoxyuridine or 2’-amino-2’-deoxyuridine, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Bromo-2’-deoxyuridine is extensively used in scientific research due to its ability to label proliferating cells. Some key applications include:
Cell Proliferation Studies: It is used to measure DNA synthesis and cell proliferation in various biological systems, including cancer research and developmental biology.
Neurogenesis Research: The compound is used to study the generation of new neurons in the brain and other parts of the nervous system.
Cancer Research: It serves as a radiosensitizer and diagnostic tool in cancer studies, helping to identify proliferating cancer cells.
Toxicology Studies: Researchers use it to assess the effects of various compounds on cell proliferation and DNA synthesis.
Mechanism of Action
2’-Bromo-2’-deoxyuridine exerts its effects by incorporating into DNA in place of thymidine during the S phase of the cell cycle. This incorporation can be detected using specific antibodies, allowing researchers to track DNA synthesis and cell proliferation. The compound can also cause mutations due to its ability to replace thymidine, making it a useful tool in genetic research .
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine (IUdR): Another halogenated thymidine analogue used in cancer research and antiviral studies.
5-Fluoro-2’-deoxyuridine (FdUrd): A fluorinated analogue used in chemotherapy for its ability to inhibit thymidylate synthase.
2’-Deoxyuridine: A non-halogenated analogue used in various biochemical assays.
Uniqueness of 2’-Bromo-2’-deoxyuridine: 2’-Bromo-2’-deoxyuridine is unique due to its specific incorporation into DNA and its ability to be detected using immunohistochemical methods. This makes it a valuable tool for studying cell proliferation and DNA synthesis in various research fields .
Properties
Molecular Formula |
C9H11BrN2O5 |
|---|---|
Molecular Weight |
307.10 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
FEUDNSHXOOLCEY-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)Br |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




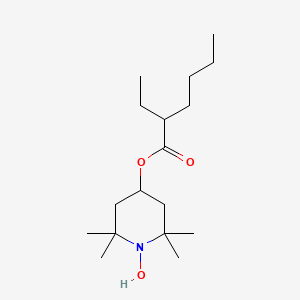
![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)


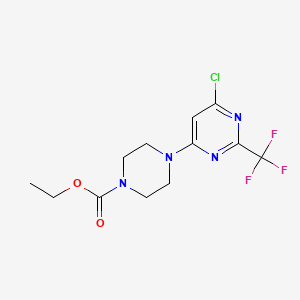
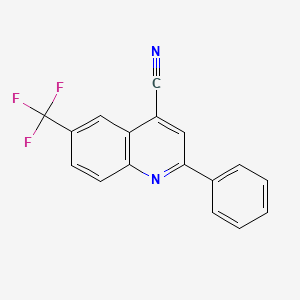
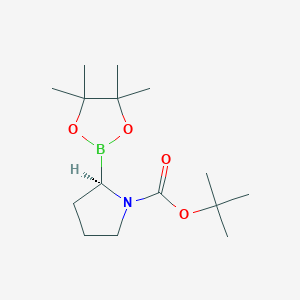

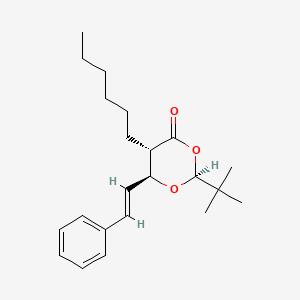
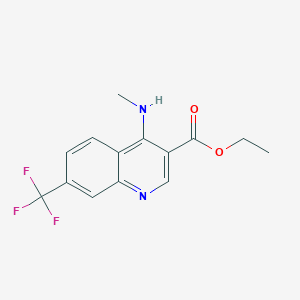
![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)
![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)
